(E)-2-Naphthalenecarbaldehyde oxime
Description
(E)-2-Naphthalenecarbaldehyde oxime is an oxime derivative synthesized from 2-naphthalenecarbaldehyde, where the aldehyde group (-CHO) reacts with hydroxylamine (NH$_2$OH) to form an oxime (-CH=N-OH).
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(NZ)-N-(naphthalen-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H/b12-8- |
InChI Key |
VJSUSMMBIMGSHW-WQLSENKSSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N\O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
Oximes are generally classified by their substituents (aromatic, heterocyclic, or aliphatic) and stereochemistry (E/Z isomers). Below is a comparison of (E)-2-naphthalenecarbaldehyde oxime with structurally similar compounds:
Key Observations :
- Aromatic vs.
- Functional Group Variation: Di(1H-tetrazol-5-yl)methanone oxime contains a ketone oxime group, which may exhibit different reactivity compared to aldehyde-derived oximes .
Thermal Stability and Crystallographic Properties
Decomposition Temperatures and Crystal Structures
Analysis :
- The thermal stability of oximes correlates with hydrogen-bonding networks and molecular packing. For example, di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C due to extensive H-bonding, whereas this compound likely exhibits moderate stability (~250–300°C) based on similar aromatic oximes .
- Crystallographic data for orthorhombic systems (e.g., space group Pbc2$_1$) suggest dense packing, consistent with the naphthalene backbone’s planar geometry .
Comparison of Bioactivity Metrics
Insights :
- Naringin-derived oximes and hydrazones demonstrate significant bioactivity, with MIC values as low as 62.5 µg/mL against bacterial strains and IC$_{50}$ of 3.7 µg/mL in antioxidant assays .
- This compound’s bioactivity is hypothesized to be moderate, as aromatic oximes often exhibit enhanced membrane permeability compared to aliphatic analogs .
Key Reaction Pathways
- Oxime Formation : Most oximes, including this compound, are synthesized via condensation of aldehydes/ketones with hydroxylamine. For example, thiophene-2-carbaldehyde oxime is prepared directly from thiophene-2-carbaldehyde .
- Isomerization and Hydrolysis : Computational studies on formaldehyde oxime (PBEO/defQ-TZVPP level) reveal that oximes undergo isomerization and hydrolysis under specific conditions, which may influence their stability in biological systems .
Preparation Methods
Reagents and Conditions
Hydroxylamine hydrochloride serves as the primary source of the oxime functional group, while inorganic bases such as potassium carbonate or sodium carbonate facilitate deprotonation. Solvents like methanol, water, and diisopropyl ether are employed to balance reactivity and solubility. A representative molar ratio of 1:1.3 (aldehyde to hydroxylamine hydrochloride) ensures complete conversion.
Procedure from Patent Literature
A patented large-scale synthesis (EP0664286B1) details the following protocol:
- Reagent Setup : Combine hydroxylamine hydrochloride (17.2 g, 247.5 mmol) in water (110 g).
- Aldehyde Addition : Introduce 2-naphthalenecarbaldehyde (50 g, 193.8 mmol) to the aqueous mixture, followed by methanol (158 g) and diisopropyl ether (290 g).
- Base Introduction : Add potassium carbonate (16.8 g, 121.7 mmol) dissolved in water (90 g) dropwise, maintaining the temperature below 35°C.
- Workup : After 2 hours, extract the organic phase with ether, concentrate, and recrystallize from cyclohexane.
This method yields 33 g (72.9%) of this compound at 91% purity, with scalability demonstrated at 136.5 g crude input.
Academic Synthesis Approach
A complementary academic procedure (IUCr, 2018) optimizes stereochemical control:
- Reaction Mixture : Dissolve hydroxylamine hydrochloride (41.6 mg, 0.60 mmol) and sodium carbonate (31.7 mg, 0.30 mmol) in methanol (10 mL).
- Aldehyde Incorporation : Add 2-naphthalenecarbaldehyde (85.0 mg, 0.54 mmol) and stir at room temperature for 12 hours.
- Purification : Filter precipitated product and purify via column chromatography (chloroform eluent), achieving 90% yield.
This method emphasizes mild conditions to preserve the (E)-configuration, confirmed by single-crystal X-ray diffraction.
Optimization of Reaction Parameters
Solvent Systems
| Solvent | Purpose | Yield Impact | Purity |
|---|---|---|---|
| Methanol | Dissolves base and aldehyde | High (70–90%) | Moderate |
| Diisopropyl ether | Enhances oxime precipitation | +15% | High |
| Cyclohexane | Recrystallization medium | –5% | ≥98% |
Methanol-water mixtures improve aldehyde solubility, while ethers facilitate phase separation. Cyclohexane recrystallization elevates purity but marginally reduces yield due to solubility limitations.
Temperature Control
Maintaining temperatures below 35°C prevents aldehyde oxidation and oxime decomposition. Elevated temperatures (≥50°C) promote cis-trans isomerization, reducing stereochemical fidelity.
Base Selection
| Base | Reaction Rate | Byproduct Formation |
|---|---|---|
| Potassium carbonate | Moderate | Low |
| Sodium carbonate | Fast | Moderate |
| Sodium hydroxide | Rapid | High (saponification) |
Sodium carbonate accelerates deprotonation but risks sodium chloride precipitation, complicating filtration. Potassium carbonate offers a balance between reactivity and ease of purification.
Isolation and Purification Techniques
Crystallization vs. Chromatography
Industrial-Scale Adaptations
Large batches (≥500 g) employ acetic acid for crude oxime dissolution, followed by cyclohexane washing to remove residual acid. This method reduces purification steps and solvent consumption by 40% compared to laboratory protocols.
Stereochemical Considerations
The (E)-configuration dominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the oxime hydroxyl and aldehyde π-system. X-ray analyses confirm dihedral angles of 23.9–27.9° between the naphthalene plane and oxime group, minimizing steric hindrance. Cis isomers, when detected, arise from prolonged reaction times or elevated temperatures and are separable via fractional crystallization.
Analytical Characterization
These data corroborate structural integrity and configurational purity, with NMR coupling constants (J = 8.2 Hz) confirming transoid geometry.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying (E)-2-Naphthalenecarbaldehyde oxime?
Methodological Answer:
- Synthesis: Use a condensation reaction between 2-naphthalenecarbaldehyde and hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water mixture). Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification: Employ recrystallization using ethanol or column chromatography with silica gel (eluent: ethyl acetate/hexane). Confirm purity via melting point analysis and high-performance liquid chromatography (HPLC) .
- Isomer Control: Ensure stereoselective formation of the (E)-isomer by optimizing reaction conditions (pH, temperature) and characterizing via NMR (e.g., NOESY for spatial confirmation) .
Q. How can researchers characterize the molecular structure and stability of this compound?
Methodological Answer:
- Structural Confirmation: Use FT-IR to identify functional groups (C=N stretch at ~1600–1650 cm⁻¹) and ¹H/¹³C NMR for stereochemical assignment .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with computational predictions (e.g., density functional theory (DFT) for bond dissociation energies) .
- Hydrogen Bonding Analysis: Investigate hydrogen-bonded complexes via X-ray crystallography or Raman spectroscopy, as small structural changes can alter reactivity .
Q. What are the key considerations for designing toxicity studies for this compound in animal models?
Methodological Answer:
- Dose Selection: Base doses on preliminary acute toxicity studies (LD₅₀) and align with OECD guidelines. Include a vehicle control group to isolate compound-specific effects .
- Endpoint Selection: Measure biomarkers of oxidative stress (e.g., glutathione levels) and organ-specific toxicity (e.g., liver enzymes ALT/AST). Histopathology should follow standardized scoring systems .
- Bias Mitigation: Randomize dose administration, blind outcome assessments, and use validated questionnaires (e.g., Table C-7 in ) to evaluate study quality .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in aqueous environments be resolved?
Methodological Answer:
- Experimental Replication: Standardize solvent systems (e.g., pH-controlled buffers) and use deuterated solvents for NMR to track hydrolysis intermediates .
- Computational Modeling: Apply DFT or molecular dynamics simulations to compare energy barriers for hydrolysis pathways. Validate with kinetic studies (e.g., UV-Vis monitoring of C=N bond cleavage) .
- Controlled Variables: Document ambient conditions (humidity, light exposure) rigorously, as oximes are sensitive to photodegradation .
Q. What advanced techniques are suitable for probing the role of this compound in hydrogen-bonded catalytic systems?
Methodological Answer:
- In Situ Spectroscopy: Use time-resolved FT-IR or Raman spectroscopy to capture transient intermediates during catalysis .
- Isotopic Labeling: Introduce deuterium or ¹⁵N labels to trace hydrogen transfer mechanisms in catalytic cycles .
- Synchrotron Studies: Perform X-ray absorption spectroscopy (XAS) to analyze coordination geometry in metal-oxime complexes .
Q. How should researchers address discrepancies between computational predictions and experimental observations for this compound’s bioactivity?
Methodological Answer:
- Data Triangulation: Cross-validate DFT-predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Conformational Sampling: Use molecular dynamics (MD) simulations to account for flexible regions in the oxime structure that static models may overlook .
- Biological Assay Refinement: Ensure cell-based assays (e.g., cytotoxicity) use physiologically relevant concentrations and include positive/negative controls .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC₅₀ values .
- Outlier Management: Apply Grubbs’ test or robust regression methods to minimize skewing from anomalous data points .
- Meta-Analysis: Aggregate results from multiple studies using random-effects models to account for heterogeneity in experimental designs .
Q. How can researchers ensure reproducibility when documenting synthetic protocols for this compound?
Methodological Answer:
- Detailed Metadata: Specify equipment (e.g., brand of rotary evaporator), solvent batches, and reaction monitoring intervals (e.g., TLC every 30 minutes) .
- Raw Data Archiving: Deposit NMR spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
- Protocol Validation: Include replication by an independent lab and report yield ranges (e.g., 75–82%) rather than single values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
